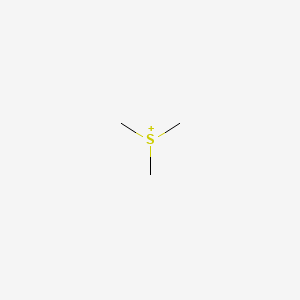

Trimethylsulfonium

説明

Trimethyl sulfonium belongs to the class of organic compounds known as organosulfur compounds. These are organic compounds containing a carbon-sulfur bond.

Structure

3D Structure

特性

CAS番号 |

676-84-6 |

|---|---|

分子式 |

C3H9S+ |

分子量 |

77.17 g/mol |

IUPAC名 |

trimethylsulfanium |

InChI |

InChI=1S/C3H9S/c1-4(2)3/h1-3H3/q+1 |

InChIキー |

NRZWQKGABZFFKE-UHFFFAOYSA-N |

SMILES |

C[S+](C)C |

正規SMILES |

C[S+](C)C |

物理的記述 |

Solid |

関連するCAS |

17287-03-5 (hydroxide) 2181-42-2 (iodide) 22059-18-3 (nitrate) |

同義語 |

trimethylsulfonium trimethylsulfonium chloride trimethylsulfonium hydroxide trimethylsulfonium iodide trimethylsulfonium nitrate trimethylsulphonium chloride |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsulfonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of trimethylsulfonium salts. It is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development, offering structured data, detailed experimental protocols, and visual representations of key chemical processes.

Core Physicochemical Properties

This compound salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three methyl groups, resulting in a positively charged sulfonium (B1226848) cation, [(CH₃)₃S]⁺. This cation is paired with an anionic counterion (e.g., Cl⁻, Br⁻, I⁻, BF₄⁻). The salts are typically colorless to pale-yellow crystalline solids.[1] X-ray crystallography confirms a trigonal pyramidal geometry at the sulfur atom, with C-S-C bond angles of approximately 102° and C-S bond lengths around 177 picometers.[2]

A key characteristic of these salts is their high solubility in polar solvents such as water and ethanol, a result of their strong ionic nature.[1][3] Conversely, they exhibit very low solubility in non-polar solvents.[1] Many this compound salts are also hygroscopic, readily absorbing moisture from the atmosphere.[3][4]

Data Summary: Physicochemical Properties

The properties of this compound salts can vary significantly depending on the counterion. The following table summarizes key quantitative data for several common salts.

| Salt Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound Chloride | C₃H₉ClS | 112.62 | ~100 (decomposes)[2][3] | Colorless, hygroscopic crystals[2][3] |

| This compound Bromide | C₃H₉BrS | 157.07 | 172 (decomposes); 201-203 (in sealed tube)[2][5] | Colorless crystals[2] |

| This compound Iodide | C₃H₉IS | 204.00 | 203-207 (decomposes)[2] | Colorless crystals[2] |

| This compound Tetrafluoroborate | C₃H₉BF₄S | 163.97 | 205-210[2] | White to off-white solid |

| This compound Methyl Sulfate | C₃H₁₂O₄S₂ | 188.27 | 92-94[2] | White crystalline solid |

Spectroscopic and Acidity Data

The structural features of the this compound cation give rise to distinct spectroscopic signatures.

| Data Type | Description | Value(s) |

| ¹H NMR | Single peak for the nine equivalent protons of the three methyl groups. | ~2.9 ppm (Varies slightly with solvent and counterion) |

| ¹³C NMR | Single peak for the three equivalent methyl carbons. | ~20-25 ppm (Varies with solvent and counterion) |

| ³³S NMR | Chemical shift for the sulfur nucleus. | δ +48 ppm (for the iodide salt, relative to CS₂)[6][7] |

| pKa (Carbon Acidity) | Acidity of the methyl protons in water, indicating their propensity for deprotonation to form an ylide. | 28.5[8][9] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound salts is dominated by the electrophilic nature of the methyl groups and the acidity of the methyl protons.

Sₙ2 Methylation Reactions

This compound salts are effective methylating agents for a wide range of nucleophiles, including phenols, thiols, amines, and carboxylates.[10][11][12] The reaction proceeds via a standard Sₙ2 mechanism where the nucleophile attacks one of the methyl carbons, displacing dimethyl sulfide (B99878) as a leaving group. The reactivity can be influenced by the counterion; for instance, fluoride (B91410) salts have been shown to be more reactive than iodide salts in certain methylations.[12] The activation energy for these methyl transfer reactions increases with the polarity of the solvent.[13]

Ylide Formation and the Corey-Chaykovsky Reaction

Treatment of a this compound salt with a strong base (e.g., NaH, BuLi) deprotonates one of the methyl groups to form dimethylsulfonium methylide, a sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, where it adds a methylene (B1212753) group to aldehydes and ketones to produce epoxides (oxiranes).[14] This reaction is a valuable alternative to the Wittig reaction for epoxide synthesis.

Applications in Drug Development and Industry

The unique reactivity of this compound salts makes them valuable in various sectors.

-

Pharmaceutical Synthesis: They are used as versatile reagents for introducing methyl groups into complex organic molecules, a common step in the synthesis of active pharmaceutical ingredients (APIs).[10]

-

Agrochemicals: The herbicide glyphosate (B1671968) is often formulated as its this compound salt (trimesium) to improve its properties.[2][15]

-

Ionic Liquids: When mixed with aluminum halides (AlCl₃, AlBr₃) or hydrogen bromide, this compound bromide can form ionic liquids that are liquid at ambient temperatures.[2][16][17] These have potential applications as novel solvent systems.

-

Salt Selection in Drug Development: While not typically used as final drug salt forms themselves, the study of sulfonium salts contributes to the broader understanding of salt chemistry. The selection of an appropriate salt is a critical step in drug development to optimize properties such as solubility, stability, and bioavailability.[18] Sulfonate salts, for example, are widely used but require careful control of potential genotoxic sulfonate ester impurities, a consideration that highlights the importance of understanding the reactivity of the chosen counterion.[19]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound salts. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of this compound Bromide from DMSO

This protocol is adapted from a published method for preparing this compound bromide (Me₃SBr) from dimethylsulfoxide (DMSO) and bromine.[11]

Materials:

-

Dimethylsulfoxide (DMSO), 20 mL

-

Bromine (Br₂), 2 mL (39 mmol)

-

Acetone (B3395972), ~105 mL

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Cooling bath (water at ~15°C)

-

Micropipette or dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Place 20 mL of DMSO into the round-bottom flask with a magnetic stir bar and place it in the cooling bath.

-

CAUTION: The reaction is highly exothermic. Slowly and carefully add 2 mL of bromine dropwise to the stirring DMSO. Maintain the reaction temperature at approximately 40°C by controlling the addition rate and cooling. Each drop of bromine may cause a hissing sound upon contact with DMSO.[11]

-

Once the addition is complete, remove the cooling bath and allow the clear yellow solution to stir at room temperature for 3 days. A thick yellow slurry will form.[11]

-

Dilute the slurry with 60 mL of acetone to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filtered solid with three 15 mL portions of acetone.

-

Dry the product under vacuum in a desiccator to yield a light yellow crystalline powder.

Protocol: Methylation of 2-hydroxy-5-methylbenzophenone (B72208)

This protocol demonstrates a typical application of this compound bromide as a methylating agent for a phenol (B47542).[11]

Materials:

-

This compound bromide (Me₃SBr), 1.90 g (12 mmol)

-

2-hydroxy-5-methylbenzophenone, 2.12 g (10 mmol)

-

Potassium carbonate (K₂CO₃), 1.66 g (12 mmol)

-

Polyethylene glycol (PEG400), 6 mL

-

Reaction vial or flask with stir bar

-

Heating mantle or oil bath set to 100°C

-

TLC apparatus for reaction monitoring

Procedure:

-

Combine Me₃SBr (1.90 g), 2-hydroxy-5-methylbenzophenone (2.12 g), K₂CO₃ (1.66 g), and PEG400 (6 mL) in a reaction vial.[11]

-

Stir the mixture and heat to 100°C for 6 hours.[11]

-

Monitor the reaction progress by TLC. The disappearance of the starting phenol and the appearance of a new product spot indicate reaction progression.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 30 mL of water to the mixture.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated product.

-

Purify the product as necessary, typically via column chromatography.

This guide provides a foundational understanding of this compound salts, integrating quantitative data, reaction mechanisms, and practical methodologies to support further research and development efforts.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound chloride | 3086-29-1 [smolecule.com]

- 4. CAS 2181-42-2: this compound iodide | CymitQuimica [cymitquimica.com]

- 5. far-chemical.com [far-chemical.com]

- 6. 33S NMR spectra of sulfonium salts: calculated and experimental - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Sciencemadness Discussion Board - this compound bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Solvent effects on methyl transfer reactions. 2. The reaction of amines with this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound chloride | 3086-29-1 | Benchchem [benchchem.com]

- 15. Glyphosate - Wikipedia [en.wikipedia.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pharmtech.com [pharmtech.com]

- 19. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Trimethylsulfonium Iodide from Dimethyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trimethylsulfonium iodide from dimethyl sulfide (B99878) and iodomethane (B122720). It includes detailed experimental protocols, a summary of reaction conditions and their impact on yield, and characterization data for the final product.

Introduction

This compound iodide is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of dimethylsulfonium methylide, a key component in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Its application is crucial in the development of various pharmaceutical compounds and other fine chemicals. This document outlines the fundamental principles and practical procedures for its laboratory-scale synthesis.

Reaction and Mechanism

The synthesis of this compound iodide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. The iodide ion is displaced as the leaving group, resulting in the formation of the this compound cation and the iodide anion, which associate to form the salt.

Reaction: (CH₃)₂S + CH₃I → [(CH₃)₃S]⁺I⁻

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of this compound iodide.

Materials and Equipment:

-

Dimethyl sulfide ((CH₃)₂S)

-

Iodomethane (CH₃I)

-

Absolute Ethanol (B145695) (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Mortar and pestle

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator or vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine dimethyl sulfide (1.2 mL, 16.1 mmol) and iodomethane (1.0 mL, 16.1 mmol).

-

Reaction: Stir the mixture at 25 °C for 15 hours. A white precipitate will form as the reaction progresses.

-

Isolation of Crude Product: After the reaction is complete, grind the resulting solid precipitate using a mortar and pestle to break up any large crystals.

-

Purification by Recrystallization:

-

Transfer the crude product to a clean flask.

-

Add a minimal amount of hot absolute ethanol to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

-

Drying: Dry the purified crystals under reduced pressure (e.g., in a vacuum oven or using a rotary evaporator) to afford clear, colorless crystals of this compound iodide. The expected yield is approximately 2.16 g (10.6 mmol, 66%).[1]

Safety Precautions:

-

Iodomethane is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dimethyl sulfide is a volatile and flammable liquid with a strong, unpleasant odor. Work in a fume hood and away from ignition sources.

Quantitative Data

The yield of this compound iodide is influenced by various factors, including the solvent, temperature, reaction time, and the presence of catalysts. The following table summarizes different reaction conditions and their reported yields.

| Dimethyl Sulfide (equiv.) | Iodomethane (equiv.) | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Reference |

| 1.0 | 1.0 | None | 25 | 15 | None | 66 | [1] |

| 1.0 | 1.33 | Water | 60-70 | 4-5 | None | ~97 | [2][3] |

| 1.0 | 1.2 | Methanol | 59 | 17 | Sodium Iodide | 74.3 | [2] |

| Stoichiometric Excess of (CH₃)₂S | 1.0 | Water | 50-70 | 3-6 | KI or CsI | High (unspecified) | [2] |

Characterization of this compound Iodide

Proper characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties:

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₃H₉IS

-

Molecular Weight: 204.07 g/mol

-

Melting Point: 215-220 °C (decomposes)

Spectroscopic Data:

-

¹H NMR Spectroscopy:

-

A single, sharp peak is expected for the nine equivalent protons of the three methyl groups.

-

Expected Chemical Shift (δ): ~2.9 ppm (in DMSO-d₆). The exact chemical shift may vary slightly depending on the solvent used.

-

-

¹³C NMR Spectroscopy:

-

A single resonance is expected for the three equivalent methyl carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Characteristic Absorption Bands (cm⁻¹):

-

~3000-2900: C-H stretching vibrations of the methyl groups.

-

~1470-1400: C-H bending (scissoring and asymmetric) vibrations.

-

~970 and ~740: C-S stretching vibrations.

-

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound iodide.

Conclusion

The synthesis of this compound iodide from dimethyl sulfide and iodomethane is a straightforward and well-established procedure. By carefully controlling the reaction conditions, a high yield of the pure product can be obtained. This guide provides the necessary information for researchers and professionals to successfully perform this synthesis and characterize the resulting product, facilitating its use in further synthetic applications.

References

Trimethylsulfonium chloride stability and decomposition temperature

An In-depth Technical Guide on the Stability and Decomposition of Trimethylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound chloride ((CH₃)₃SCl) is a sulfonium (B1226848) salt with applications in organic synthesis, including as a precursor for the generation of dimethylsulfonium methylide, a key reagent in the Corey-Chaykovsky reaction. Understanding its thermal stability and decomposition pathway is critical for its effective use and storage. This guide provides a comprehensive overview of the thermal properties of this compound chloride, including its decomposition temperature, stability profile, and the mechanism of its degradation. Detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, along with a comparative analysis of related this compound salts.

Stability and Decomposition of this compound Chloride

Thermal Stability

This compound chloride is a colorless, crystalline solid that is highly soluble in polar solvents like ethanol.[1] It is known to be very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] While stable under ambient conditions, it exhibits sensitivity to elevated temperatures.[2] For optimal stability, it is recommended to store the compound at 2-8°C.

Decomposition Temperature

This compound chloride undergoes thermal decomposition at a relatively low temperature, around 100°C.[1][2] Unlike many salts that exhibit a distinct melting point, this compound chloride decomposes directly upon heating.[2] This thermal instability is a key characteristic that distinguishes it from other sulfonium salts and must be considered in high-temperature applications.[2]

Decomposition Mechanism

The thermal decomposition of this compound chloride proceeds via an intramolecular Sₙ2 reaction.[3] The chloride anion acts as a nucleophile, attacking one of the methyl groups on the this compound cation. This nucleophilic attack leads to the formation of two volatile products: dimethyl sulfide (B99878) ((CH₃)₂S) and methyl chloride (CH₃Cl).[2][3]

The reaction can be represented as: (CH₃)₃S⁺Cl⁻ → (CH₃)₂S + CH₃Cl[2]

The reaction environment, particularly the solvent, can influence the decomposition process.[3] Computational studies using Density Functional Theory (DFT) have been employed to investigate the influence of various solvents on the stability of the this compound cation and the mechanism of its conversion to dimethyl sulfide and methyl chloride.[3]

Quantitative Data Summary

The thermal stability of this compound salts is significantly influenced by the nature of the counter-anion. A comparison of the decomposition temperatures of different this compound salts highlights this trend.

| Compound | Formula | Decomposition Temperature (°C) | Notes |

| This compound chloride | [(CH₃)₃S]⁺Cl⁻ | ~100 | Decomposes upon heating.[1][2] |

| This compound bromide | [(CH₃)₃S]⁺Br⁻ | 172 | Melts in a sealed tube at 201-202°C.[1] |

| This compound iodide | [(CH₃)₃S]⁺I⁻ | 203-207 | Decomposes upon heating.[1] |

| This compound methylsulfate | [(CH₃)₃S]⁺CH₃OSO₃⁻ | - | Melting point is 92-94°C.[1] |

| This compound tetrafluoroborate | [(CH₃)₃S]⁺[BF₄]⁻ | - | Melting point is 205-210°C.[1] |

Table 1: Decomposition and Melting Points of Various this compound Salts.

Experimental Protocols

The thermal stability and decomposition of this compound chloride can be accurately determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of this compound chloride.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound chloride into an alumina (B75360) or platinum crucible. Due to its hygroscopic nature, sample preparation should be performed in a low-humidity environment (e.g., a glove box) if possible.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 200°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: The onset temperature of mass loss in the TGA curve corresponds to the decomposition temperature. The percentage of mass loss can be used to confirm the decomposition pathway.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to observe thermal transitions such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 3-5 mg of this compound chloride in an aluminum pan. A pinhole in the lid may be used to allow volatile decomposition products to escape. Sample handling in a dry environment is recommended.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: Maintain a constant flow of inert gas (nitrogen or argon) at 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 200°C at a heating rate of 10°C/min.

-

-

Data Analysis: An endothermic or exothermic peak in the DSC thermogram will indicate the thermal event. For this compound chloride, a sharp endotherm associated with decomposition is expected around 100°C.

Visualizations

Decomposition Pathway of this compound Chloride

The following diagram illustrates the Sₙ2 mechanism for the thermal decomposition of this compound chloride.

Decomposition of this compound Chloride

References

Physical and chemical properties of trimethylsulfonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trimethylsulfonium bromide. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key chemical processes to support its application in research and development.

Physical Properties

This compound bromide is a quaternary sulfonium (B1226848) salt that typically appears as a white to light yellow or beige crystalline solid or powder.[1][2] It is soluble in water and other polar organic solvents.[1][2]

Table 1: Physical Characteristics of this compound Bromide

| Property | Value | References |

| Molecular Formula | C₃H₉BrS | [2][3] |

| Molecular Weight | 157.07 g/mol | [1][2] |

| Appearance | White to light yellow/beige crystalline solid or powder | [1][2] |

| Melting Point | 172 °C (decomposes)[1][4], 190-200 °C, 203-206 °C (decomposes)[2], 203 °C[5][6][7] | |

| Solubility | Soluble in water and polar solvents | [1][2] |

| Crystal Structure | Monoclinic[4] |

Table 2: Crystallographic Data for this compound Bromide

| Parameter | Value | Reference |

| Space Group | P 1 21/m 1 | [8] |

| a | 5.766 Å | [8] |

| b | 7.460 Å | [8] |

| c | 7.267 Å | [8] |

| α | 90 ° | [8] |

| β | 92.45 ° | [8] |

| γ | 90 ° | [8] |

Chemical Properties and Reactivity

This compound bromide is a versatile reagent in organic synthesis, primarily utilized as a methylating agent and for the in-situ generation of a sulfur ylide for epoxidation reactions.[1]

2.1 Methylating Agent

It can donate a methyl group to various nucleophiles, such as phenols, through a bimolecular nucleophilic substitution (S₂N) mechanism.[1] The reaction involves the nucleophile attacking one of the methyl carbons of the this compound cation, leading to the formation of a new bond and the departure of the neutral and volatile dimethyl sulfide.[1]

Caption: General mechanism for methylation using this compound bromide.

2.2 Johnson-Corey-Chaykovsky Reaction

A prominent application of this compound bromide is in the epoxidation of aldehydes and ketones, known as the Johnson-Corey-Chaykovsky reaction.[1] This involves the in-situ generation of a sulfur ylide, which then reacts with the carbonyl compound to form an oxirane (epoxide).[1]

Caption: Workflow of the Johnson-Corey-Chaykovsky reaction.

Experimental Protocols

3.1 Synthesis of this compound Bromide

Several methods for the synthesis of this compound bromide have been reported. Below are detailed protocols for two common approaches.

Method 1: From Dimethyl Sulfoxide (B87167) and Benzyl (B1604629) Bromide

-

Procedure: A solution of benzyl bromide (2.38 mL, 20 mmol) and dimethyl sulfoxide (DMSO, 10 mL) is placed in a round-bottomed flask equipped with a condenser.[9]

-

The mixture is heated at 80 °C for 24 hours.[9]

-

Upon cooling to room temperature, this compound bromide precipitates.[9]

-

The precipitate is then thoroughly washed with acetone (B3395972) and dried with P₂O₅ under a vacuum.[9]

Method 2: From Dimethyl Sulfoxide and Bromine

-

Procedure: To 20 mL of dimethyl sulfoxide (DMSO) in a cooling bath, 2 mL of bromine (39 mmol) is added dropwise with stirring.[10] The temperature should be maintained at approximately 40 °C.[10]

-

Caution: The reaction is highly exothermic.[10]

-

The resulting yellow solution is stirred for 3 days at room temperature, during which a thick yellow slurry forms.[10]

-

The slurry is diluted with 60 mL of acetone.[10]

-

The insoluble product is collected by vacuum filtration, washed three times with 15 mL of acetone, and dried under a vacuum in a desiccator.[10]

Caption: General experimental workflow for the synthesis of this compound bromide.

Spectroscopic Data

Table 3: NMR Data for this compound Bromide

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | DMSO-d₆ | 2.9 (s) | [11] |

| ¹³C | DMSO-d₆ | Data available | [12] |

Safety and Handling

This compound bromide is considered hazardous.[5] It may cause skin, eye, and respiratory irritation.[5][8][13]

-

Handling: Use with adequate ventilation, minimize dust generation, and avoid contact with eyes, skin, and clothing.[13] Wash thoroughly after handling.[13]

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing.[5]

-

First Aid: In case of contact with eyes, flush with plenty of water for at least 15 minutes.[13] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[13] If inhaled, move to fresh air.[13] If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert.[13] Seek medical attention immediately in all cases of exposure.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is moisture-sensitive.[5][14]

-

Incompatible Materials: Strong oxidizing agents.[5]

References

- 1. This compound bromide | 3084-53-5 | Benchchem [benchchem.com]

- 2. far-chemical.com [far-chemical.com]

- 3. This compound Bromide | 3084-53-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. This compound bromide | CAS#:3084-53-5 | Chemsrc [chemsrc.com]

- 7. This compound bromide | 3084-53-5 [chemicalbook.com]

- 8. Sulfonium, trimethyl-, bromide (1:1) | C3H9BrS | CID 2735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound bromide synthesis - chemicalbook [chemicalbook.com]

- 10. Sciencemadness Discussion Board - this compound bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. scispace.com [scispace.com]

- 12. This compound bromide(3084-53-5) 13C NMR spectrum [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Trimethylsulfonium Hydroxide: An In-depth Technical Guide to a Versatile Methylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsulfonium hydroxide (B78521) (TMSH), a potent and versatile methylating agent, has emerged as a critical reagent in organic synthesis and analytical chemistry. Its efficacy in the methylation of a wide array of functional groups—including carboxylic acids, thiols, phenols, and N-heterocycles—makes it an invaluable tool in drug development and various research applications. This guide provides a comprehensive overview of TMSH, detailing its reaction mechanisms, experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Introduction

Methylation is a fundamental chemical transformation in organic chemistry and drug development, often employed to modify the physicochemical properties of molecules, such as solubility, stability, and bioavailability. This compound hydroxide (TMSH) offers a convenient and efficient alternative to traditional methylating agents, which are often hazardous. This document serves as a technical resource, consolidating key information on the application of TMSH as a methylating agent.

Properties and Handling of this compound Hydroxide

This compound hydroxide is typically supplied as a solution in methanol (B129727) (e.g., 0.2 M to 0.25 M). It is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Store the reagent in a cool, dry place, away from sources of ignition.

Mechanism of Methylation

The methylation reaction with TMSH proceeds primarily through two mechanisms, depending on the substrate:

-

Base-Catalyzed Transesterification/Esterification: For carboxylic acids and triglycerides, the hydroxide ion acts as a base, deprotonating the carboxylic acid or facilitating the transesterification of the ester. The resulting carboxylate or alkoxide then acts as a nucleophile.

-

SN2 Nucleophilic Substitution: The deprotonated nucleophile attacks one of the methyl groups of the this compound cation in a bimolecular nucleophilic substitution (SN2) reaction. The leaving group is the volatile and innocuous dimethyl sulfide.

The overall process is often facilitated by heat, particularly in gas chromatography (GC) applications where the methylation occurs in the heated injector port.

Figure 1: Generalized mechanism of methylation using TMSH.

Applications in Methylation

Carboxylic Acids (Fatty Acids)

TMSH is extensively used for the derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3][4] This conversion increases the volatility of the fatty acids, enabling their separation and quantification. The reaction is rapid and can be automated, making it suitable for high-throughput screening.[1][2][3][4]

Table 1: Reproducibility of Automated TMSH Derivatization of Fatty Acid Standards [1]

| Fatty Acid | Manual Derivatization (%RSD) | Automated Derivatization (%RSD) |

| Myristic acid (C14:0) | 5.8 | 3.1 |

| Palmitic acid (C16:0) | 4.5 | 2.5 |

| Stearic acid (C18:0) | 6.2 | 3.5 |

| Oleic acid (C18:1n9c) | 7.1 | 4.2 |

| Linoleic acid (C18:2n6c) | 8.5 | 5.1 |

| α-Linolenic acid (C18:3n3) | 9.3 | 5.8 |

| Arachidonic acid (C20:4n6) | 12.1 | 7.3 |

| Eicosapentaenoic acid (C20:5n3) | 13.5 | 8.2 |

| Docosahexaenoic acid (C22:6n3) | 15.2 | 9.5 |

| Hexacosanoic acid (C26:0) | 23.61 | 14.8 |

%RSD: Percent Relative Standard Deviation

Thiols

TMSH effectively methylates thiol-containing compounds to their corresponding methyl thioethers.[5] This reaction is particularly useful in the analysis of lipids and other biological molecules containing sulfhydryl groups. The pyrolytic reaction in a GC injector facilitates the conversion of various thiols, including alkane thiols and those in more complex molecules like thiocholesterol.[5]

Table 2: Methylation of Thiols with TMSH [5]

| Substrate | Product |

| Dodecane thiol | Dodecyl methyl sulfide |

| Octadecane thiol | Octadecyl methyl sulfide |

| 1,8-Octanedithiol | 1,8-Bis(methylthio)octane |

| 2,3-Dimercaptopropan-1-ol | 1,2-Bis(methylthio)-3-methoxypropane |

| 3β-Mercaptocholest-5-ene | 3β-Methylthiocholest-5-ene |

N-Heterocycles

The methylation of nitrogen-containing heterocycles is a critical step in the synthesis of many pharmaceuticals. While quantitative data for TMSH is limited in publicly available literature, related sulfonium (B1226848) salts (sulfoxonium ylides) have been shown to be effective methylating agents for N-heterocycles, including pyrazinones, quinoxalinones, and azauracils, often with high yields.[6] For instance, C3-methylated quinoxalinone adducts have been synthesized in excellent yields.[6] Azauracil ribonucleosides have also been successfully methylated to afford the desired products in yields as high as 91-94%.[6]

Phenols

Direct O-methylation of phenols using TMSH is less commonly reported in readily available literature. However, the structurally similar reagent, tetramethylammonium (B1211777) hydroxide (TMAH), has been effectively used for this transformation, particularly with microwave assistance. This method has been shown to produce aryl methyl ethers in good to excellent yields for a variety of phenolic compounds bearing both electron-donating and electron-withdrawing groups.[7]

Experimental Protocols

Protocol 1: Automated GC-MS Analysis of Fatty Acids Using TMSH

This protocol is adapted from a high-throughput methodology for fatty acid profiling.[1][2][3][4]

Materials:

-

This compound hydroxide (TMSH) solution (0.25 M in methanol)

-

Sample containing fatty acids (e.g., lipid extract)

-

Internal standard (e.g., heptadecanoic acid)

-

GC-MS system with a robotic autosampler

Procedure:

-

Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., methanol/toluene). Add the internal standard.

-

Automated Derivatization and Injection:

-

The autosampler aspirates a defined volume of the sample solution.

-

The autosampler then aspirates a defined volume of the TMSH reagent.

-

The sample and reagent are mixed in the syringe.

-

The mixture is injected into the hot GC inlet (typically 250-300°C).

-

-

GC-MS Analysis:

-

GC Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-550).

-

-

Data Analysis: Identify and quantify FAMEs by comparing their retention times and mass spectra to those of known standards.

Figure 2: Workflow for automated GC-MS analysis of fatty acids using TMSH.

Conclusion

This compound hydroxide is a powerful and efficient methylating agent with broad applicability in chemical synthesis and analysis. Its utility in the derivatization of fatty acids for GC-MS is well-established, offering high reproducibility and the potential for high-throughput automation. While its application for other functional groups such as thiols and N-heterocycles is also documented, further research to quantify yields and optimize reaction conditions for a wider range of substrates would be beneficial. For researchers and professionals in drug development, TMSH represents a valuable tool for molecular modification and analysis. As with all chemical reagents, appropriate safety precautions must be strictly followed.

References

- 1. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. S-methyl derivatives from thiol compounds by the pyrolytic reaction with this compound hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure and Bonding in the Trimethylsulfonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsulfonium cation, [(CH₃)₃S]⁺, is a simple yet significant organosulfur cation that plays a crucial role in various chemical and biological processes. As a fundamental structural motif in a range of sulfonium (B1226848) salts, it serves as a versatile methylating agent and is a key intermediate in important organic reactions, including the renowned Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.[1] Its presence in natural products and its application in medicinal chemistry further underscore the importance of a thorough understanding of its structural and bonding characteristics.[2] This technical guide provides a comprehensive overview of the molecular structure, bonding, and key experimental and computational characterization methods for the this compound cation, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The this compound cation features a central sulfur atom bonded to three methyl groups, resulting in a net positive charge. X-ray crystallographic studies have unequivocally established that the cation adopts a trigonal pyramidal molecular geometry.[3] This geometry arises from the sp³ hybridization of the sulfur atom, which forms three σ-bonds with the carbon atoms of the methyl groups and possesses one lone pair of electrons.

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron pairs (three bonding pairs and one lone pair) around the central sulfur atom arrange themselves in a tetrahedral fashion to minimize electrostatic repulsion. The presence of the lone pair, which exerts a greater repulsive force than the bonding pairs, compresses the C-S-C bond angles to approximately 102°, a deviation from the ideal tetrahedral angle of 109.5°.[3] The sulfur-carbon bond lengths are typically in the range of 1.77 to 1.78 Å.[3]

Data Presentation: Crystallographic Data of this compound Salts

The structural parameters of the this compound cation have been determined with high precision through single-crystal X-ray diffraction of its various salts. The following table summarizes key crystallographic data for selected this compound salts, allowing for a comparative analysis.

| Salt | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | S-C Bond Length (Å) | C-S-C Bond Angle (°) | Reference |

| This compound Iodide | [(CH₃)₃S]⁺I⁻ | Monoclinic | P2₁/m | 5.944 | 8.003 | 8.922 | 126.53 | ~1.77 | ~102 | [4] |

| This compound Bromide | [(CH₃)₃S]⁺Br⁻ | Monoclinic | P2₁/m | 5.766 | 7.460 | 7.267 | 92.45 | 1.782 - 1.786 | 101.6 - 101.8 | |

| This compound Tris(trifluoromethylsulfonyl)methanide | [(CH₃)₃S]⁺[(CF₃SO₂)₃C]⁻ | Orthorhombic | P2₁2₁2₁ | 8.80180 | 10.96580 | 16.91360 | 90 | - | - | [5] |

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of the this compound cation is single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of this compound salts suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. For instance, crystals of this compound iodide can be obtained by recrystallization from water.[6] The choice of solvent is critical and depends on the solubility of the specific salt.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent degradation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., CCD or CMOS).[8]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to yield the final, high-resolution crystal structure, including precise bond lengths, bond angles, and thermal parameters.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the this compound cation in solution.

¹H NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the this compound salt are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: A typical ¹H NMR spectrum is acquired on a 300-500 MHz spectrometer. The protons of the three equivalent methyl groups give rise to a sharp singlet in the spectrum. In D₂O, this signal typically appears around δ 2.9 ppm.

-

Interpretation: The integration of this singlet corresponds to nine protons, confirming the presence of the three methyl groups.

¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated solution in a deuterated solvent is prepared.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The three equivalent methyl carbons result in a single resonance.

-

Interpretation: The chemical shift of this carbon signal provides information about the electronic environment of the methyl groups.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and bonding of the this compound cation.

Methodology for Geometry Optimization:

-

Input File Preparation: An initial guess of the molecular geometry of the this compound cation is created using a molecular modeling program. This geometry is then used to generate an input file for a quantum chemistry software package like Gaussian or ORCA.[10][11]

-

Method and Basis Set Selection: A suitable combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is chosen.[10] For more accurate results, larger basis sets and dispersion corrections can be employed.

-

Calculation Execution: The geometry optimization calculation is performed. The software iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.[12]

-

Analysis of Results: The output of the calculation provides the optimized geometry (bond lengths and angles), which can be compared with experimental data. Frequency calculations are typically performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

Mandatory Visualizations

Molecular Structure of the this compound Cation

Caption: Ball-and-stick model of the this compound cation with key bond lengths and angles.

Reaction Mechanism: The Corey-Chaykovsky Reaction

Caption: Simplified workflow of the Corey-Chaykovsky reaction for epoxide synthesis.

Conclusion

The this compound cation is a fundamental species in organic chemistry with a well-defined trigonal pyramidal structure. This guide has provided a detailed overview of its bonding, supported by crystallographic data, and has outlined key experimental and computational protocols for its characterization. A thorough understanding of these structural and electronic properties is essential for harnessing the reactivity of this compound salts in synthetic organic chemistry and for the rational design of new molecules in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working with this versatile cation.

References

- 1. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. distributedscience.wordpress.com [distributedscience.wordpress.com]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. itheoc.uni-stuttgart.de [itheoc.uni-stuttgart.de]

- 9. gaussian.com [gaussian.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]

Solubility of Trimethylsulfonium Salts in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethylsulfonium salts in various organic solvents. Due to their increasing importance as reagents and intermediates in organic synthesis and pharmaceutical development, a thorough understanding of their solubility is crucial for reaction optimization, purification, and formulation. This document summarizes available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination and relevant synthetic applications, and presents key reaction workflows as visual diagrams.

Introduction to this compound Salts

This compound salts are quaternary ammonium (B1175870) compounds characterized by a central sulfur atom bonded to three methyl groups, resulting in a positively charged sulfonium (B1226848) ion.[1] This cation is typically paired with a variety of anions, such as halides (chloride, bromide, iodide), triflate, or tetrafluoroborate. These salts are generally colorless, crystalline solids and are known for their hydrophilic nature, which dictates their solubility profile.[2] The polarity of the this compound cation makes these salts readily soluble in polar solvents, while their ionic nature results in very low solubility in non-polar organic solvents.[1][2]

Solubility Data

Qualitative Solubility Summary

The general principle of "like dissolves like" governs the solubility of this compound salts. Their ionic and polar nature leads to favorable interactions with polar solvent molecules.

| This compound Salt | Solvent Type | General Solubility | Reference(s) |

| This compound Chloride | Polar Protic (e.g., Ethanol) | Very Soluble | [2] |

| This compound Bromide | Polar Solvents | Soluble | [1] |

| This compound Iodide | Polar Solvents (e.g., Water, Alcohols, THF, DMSO) | Soluble | [1] |

| Trimethylsulfoxonium (B8643921) Iodide | Polar Solvents (e.g., Water, Methanol, DMF) | Readily Soluble |

Quantitative Solubility Data

Quantitative data on the solubility of this compound salts in organic solvents is sparse. The following table presents the limited data found in the literature. Researchers are encouraged to determine solubility for their specific systems of interest using the protocols outlined in this guide.

| Salt | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Trimethylsulfoxonium Iodide | Water | Not Specified | 50 g/L |

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound salts and for key synthetic procedures where these salts are employed.

Protocol for Determining the Solubility of a this compound Salt in an Organic Solvent

This protocol describes the equilibrium concentration method, a common technique for determining the solubility of a solid in a liquid.[3][4]

Materials:

-

This compound salt of interest

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Sample Preparation:

-

Add an excess amount of the this compound salt to a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[3][4]

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the collected sample to a known volume with the same organic solvent in a volumetric flask.

-

Determine the concentration of the this compound salt in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed container, and the mass of the residual salt can be measured.

-

-

Calculation:

-

Calculate the solubility of the this compound salt in the chosen solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

-

Synthesis of Trimethylsulfoxonium Chloride

This protocol describes the oxidation of this compound chloride to trimethylsulfoxonium chloride.[5][6]

Materials:

-

This compound chloride

-

Ruthenium dioxide hydrate (B1144303) (catalyst)

-

Sodium hypochlorite (B82951) solution (11.5%)

-

Water

-

Reaction flask with a magnetic stirrer

-

Addition funnel

Procedure:

-

Reaction Setup:

-

In a reaction flask, prepare a solution of this compound chloride in water (e.g., a 50% solution).[5]

-

Add a catalytic amount of ruthenium dioxide hydrate to the solution.

-

-

Oxidation:

-

Work-up and Isolation:

Corey-Chaykovsky Epoxidation using this compound Iodide

This protocol provides a general procedure for the epoxidation of a ketone using a sulfur ylide generated from this compound iodide.[7][8][9]

Materials:

-

This compound iodide

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Aldehyde or ketone

-

Anhydrous diethyl ether

-

Water

-

Magnesium sulfate (B86663) (anhydrous)

-

Reaction flask with a magnetic stirrer and nitrogen inlet

Procedure:

-

Ylide Formation:

-

Epoxidation Reaction:

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.[8]

-

Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.[8]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired epoxide.[8]

-

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Conclusion

The solubility of this compound salts is a critical parameter for their effective use in organic synthesis and pharmaceutical applications. While comprehensive quantitative data remains limited, their high solubility in polar organic solvents is a well-established characteristic. This guide has provided the available solubility information, along with detailed, actionable protocols for both solubility determination and key synthetic transformations. The visualized workflows offer a clear and concise representation of these experimental procedures. It is recommended that researchers and developers perform solubility testing for their specific salt-solvent systems to ensure optimal process performance.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Buy this compound chloride | 3086-29-1 [smolecule.com]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Trimethylsulfonium Counterions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of various trimethylsulfonium ([CH₃)₃S⁺] counterions, detailing their synthesis, physicochemical properties, and applications, with a particular focus on their relevance in research and drug development.

Introduction to this compound Salts

This compound salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three methyl groups.[1] The nature of the accompanying anion, or counterion, significantly influences the salt's overall properties, such as solubility, stability, and reactivity.[2] These salts are valuable reagents in organic synthesis, primarily as methylating agents and as precursors for the generation of sulfur ylides, which are key intermediates in reactions like the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.[1][3][4] In the context of drug development, the choice of a counterion is a critical step that can affect a drug's solubility, bioavailability, and stability.[5]

Physicochemical Properties of Common this compound Salts

The selection of a suitable this compound salt for a specific application is largely dictated by its physicochemical properties. The counterion plays a pivotal role in determining these characteristics. For instance, salts with halide counterions exhibit different properties compared to those with more complex anions like triflate or tetrafluoroborate. A summary of the key properties of several common this compound salts is presented below.

| Salt Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting/Decomposition Point (°C) | Solubility | Key Features |

| This compound Iodide | [(CH₃)₃S]⁺I⁻ | 204.07 | White to off-white or pale yellow crystalline solid[6] | 203-207 (decomposes)[7] | Soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide (B87167).[3] | Commonly used precursor for dimethylsulfonium methylide in the Corey-Chaykovsky reaction.[8] |

| This compound Bromide | [(CH₃)₃S]⁺Br⁻ | 157.07 | White to beige crystalline solid or powder[9] | 172 (decomposes)[9] | Soluble in water and polar organic solvents.[9] | Used in epoxidation reactions and as a methylating agent.[9] |

| This compound Chloride | [(CH₃)₃S]⁺Cl⁻ | 112.62 | Colorless crystals[7] | 100 (decomposes)[7] | Very soluble in water and ethanol.[7] | Highly hygroscopic.[7] |

| This compound Triflate | [(CH₃)₃S]⁺CF₃SO₃⁻ | 226.24 | Colorless, crystalline solid[10] | N/A | N/A | Highly reactive and electrophilic methylating agent.[10] |

| This compound Tetrafluoroborate | [(CH₃)₃S]⁺BF₄⁻ | 163.97 | Solid | 205-210[7] | N/A | |

| This compound Methylsulfate | [(CH₃)₃S]⁺CH₃SO₄⁻ | 188.27 | White crystalline powder | 92-94[7] | N/A | Used for epoxidation under phase transfer conditions.[11] |

Key Applications and Reaction Mechanisms

This compound salts are versatile reagents with a range of applications in organic synthesis and potential roles in biological systems.

The Corey-Chaykovsky Reaction

A primary application of this compound salts, particularly the iodide and bromide salts, is in the Corey-Chaykovsky reaction. This reaction provides a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[3][4] The reaction proceeds via the in situ generation of a sulfur ylide, dimethylsulfonium methylide, by treating the this compound salt with a strong base.

Figure 1. The reaction workflow of the Corey-Chaykovsky epoxidation.

Methylation Reactions

This compound salts, especially this compound triflate, are effective methylating agents.[10] The strong electrophilicity of the methyl groups on the sulfonium (B1226848) cation allows for the transfer of a methyl group to various nucleophiles.

Figure 2. General scheme of a methylation reaction using a this compound salt.

Biological Significance

Recent studies have identified this compound as a metabolite in human urine, suggesting its potential as a biomarker for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[12][13] The proposed pathway involves the successive methylation of H₂S to dimethylsulfide, which is then further methylated to form the this compound ion by the enzyme thioether S-methyltransferase.[12]

Figure 3. Proposed metabolic pathway for the formation of this compound from H₂S.

Experimental Protocols

Detailed methodologies for the synthesis of key this compound salts and their application are provided below.

Synthesis of this compound Iodide

This protocol describes the synthesis of this compound iodide from dimethyl sulfide and methyl iodide.[14]

Materials:

-

Dimethyl sulfide

-

Methyl iodide

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of dimethyl sulfide and methyl iodide.

-

Stir the mixture at room temperature for 12-15 hours.

-

The white crystalline product, this compound iodide, will precipitate out of the solution.

-

Collect the solid by filtration and wash it twice with diethyl ether.

-

Dry the product under vacuum.

Synthesis of this compound Bromide

This protocol details the synthesis of this compound bromide from dimethyl sulfoxide (DMSO) and benzyl (B1604629) bromide.[9]

Materials:

-

Benzyl bromide

-

Dimethyl sulfoxide (DMSO)

-

Acetone

Procedure:

-

In a round-bottomed flask equipped with a condenser, prepare a solution of benzyl bromide in DMSO.

-

Heat the solution at 80°C for up to 24 hours.[9]

-

Cool the reaction mixture to room temperature, which will cause the precipitation of this compound bromide.

-

Collect the precipitate by filtration and wash it thoroughly with acetone.

-

Dry the product under vacuum.

Corey-Chaykovsky Epoxidation of a Ketone

This protocol provides a general procedure for the epoxidation of a ketone using this compound iodide.[3]

Materials:

-

This compound iodide

-

Dry Dimethyl sulfoxide (DMSO)

-

Ketone substrate

-

Potassium tert-butoxide

-

Ethyl ether

-

Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve this compound iodide (1.65 equivalents) in dry DMSO with stirring until a clear solution is obtained.

-

Add the ketone (1.0 equivalent) to the solution.

-

Slowly add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.

-

Stir the resulting solution at room temperature for 2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl ether.

-

Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired epoxide.[3]

Conclusion

This compound salts are a versatile and important class of compounds for researchers, scientists, and drug development professionals. The ability to tune their physicochemical properties by altering the counterion makes them highly adaptable for a range of applications, from fundamental organic synthesis to the development of new therapeutic agents. A thorough understanding of their synthesis, properties, and reactivity is crucial for their effective utilization in both academic and industrial research settings. The emerging role of the this compound ion in biological systems as a potential biomarker opens up new avenues for clinical and diagnostic research.

References

- 1. This compound Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. Buy this compound chloride | 3086-29-1 [smolecule.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. This compound bromide | 3084-53-5 | Benchchem [benchchem.com]

- 8. Cas 60288-40-6,this compound triflate | lookchem [lookchem.com]

- 9. This compound | C3H9S+ | CID 1147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cris.unibo.it [cris.unibo.it]

- 12. benchchem.com [benchchem.com]

- 13. This compound bromide synthesis - chemicalbook [chemicalbook.com]

- 14. This compound iodide synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Trimethylsulfonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethylsulfonium tetrafluoroborate (B81430), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ATR-IR spectroscopy of this compound tetrafluoroborate.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | ~2.9 | Singlet | DMSO-d₆ |

| ¹³C | ~25.5 | Singlet | DMSO-d₆ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ATR-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | C-H stretch (methyl) |

| ~1430 | C-H bend (methyl) |

| ~1030-1080 (broad) | B-F stretch (tetrafluoroborate anion) |

| ~940 | C-S stretch |

Experimental Protocols

The following sections detail the methodologies for obtaining the NMR and IR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound tetrafluoroborate.

Instrumentation: A Bruker AC-300 NMR spectrometer or equivalent.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound tetrafluoroborate.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in this compound tetrafluoroborate.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory or equivalent.[1]

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound tetrafluoroborate sample directly onto the center of the ATR crystal to ensure full contact.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks in the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound tetrafluoroborate.

Caption: Logical workflow for the spectroscopic analysis of this compound tetrafluoroborate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of Trimethylsulfonium Compounds

This guide provides a comprehensive overview of the thermal stability of this compound compounds, a class of organosulfur salts with applications in organic synthesis, agriculture, and potentially as ionic liquids. Understanding the thermal decomposition behavior of these compounds is critical for their safe storage, handling, and application, particularly in drug development where stability is paramount.

Introduction to this compound Compounds

This compound salts consist of a central sulfur atom bonded to three methyl groups, carrying a positive charge, and an associated counter-anion. The general structure is [(CH₃)₃S]⁺X⁻. These compounds are typically white, crystalline solids and are often hydrophilic, showing good solubility in polar solvents due to their ionic nature.[1][2] Their utility as methylating agents and precursors to sulfur ylides makes them valuable in synthetic chemistry.[2][3]

Factors Influencing Thermal Stability

The thermal stability of this compound salts is not intrinsic to the cation alone but is significantly influenced by several factors. A thorough understanding of these factors is essential for predicting and controlling their decomposition.

-

Nature of the Counter-Anion: The identity of the counter-anion (X⁻) is one of the most critical factors. The stability of the salt is generally inversely proportional to the nucleophilicity of the anion.[4] Highly nucleophilic anions can attack the methyl groups of the cation via an Sₙ2 mechanism, leading to decomposition at lower temperatures.[3][4] For instance, salts with halide anions like chloride and bromide are less stable than those with non-nucleophilic anions like perchlorate (B79767) (ClO₄⁻).[4]

-

Solvent Effects: The surrounding solvent environment can significantly impact thermal stability. Decomposition rates can be accelerated in environments where the cation and anion are weakly solvated, facilitating their interaction.[4]

-

Physical State: The stability of a compound in its solid, crystalline state can be considerably different from its stability in solution. For example, dry, solid this compound bromide is stable up to 194°C, whereas its decomposition is readily studied in solvents like ethanol (B145695) at 100°C.[4]

-

Presence of Impurities: As with many chemical compounds, impurities such as water or residual reactants can lower the decomposition temperature.[5][6] this compound chloride, for instance, is noted to be very hygroscopic, and absorbed moisture could potentially affect its stability.[1][7]

Quantitative Thermal Stability Data

The decomposition temperature is a key parameter for assessing thermal stability. The data below, compiled from various sources, summarizes the reported decomposition and melting points for several common this compound salts. It is important to note that experimental conditions (e.g., heating rate, atmosphere) can influence these values.

| Compound Name | Formula | Decomposition / Melting Point (°C) | Notes |

| This compound Chloride | [(CH₃)₃S]⁺Cl⁻ | ~100 | Decomposes. Very hygroscopic.[1][3][7] |

| This compound Bromide | [(CH₃)₃S]⁺Br⁻ | 172 (Decomposes) | Stable up to 194°C in dry solid form.[1][4] |

| This compound Iodide | [(CH₃)₃S]⁺I⁻ | 215 - 220 (Melts/Decomposes) | Some sources report up to 229°C.[8][9][10] |

| This compound Perchlorate | [(CH₃)₃S]⁺ClO₄⁻ | >100 (in solution) | Significantly more stable in solution compared to halide salts due to the non-nucleophilic anion.[4] |

Decomposition Mechanisms and Pathways

The primary thermal decomposition pathway for this compound halides is an intramolecular Sₙ2 reaction.[3] In this mechanism, the halide anion acts as a nucleophile, attacking one of the electrophilic methyl carbons of the this compound cation. This results in the formation of a neutral methyl halide and dimethyl sulfide.

The rate of this decomposition reaction is highly dependent on the nucleophilicity of the anion, as demonstrated by studies on the decomposition kinetics in solution.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound chloride | 3086-29-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. Buy this compound chloride | 3086-29-1 [smolecule.com]

- 8. This compound iodide | 2181-42-2 [chemicalbook.com]

- 9. This compound iodide 0.98 Trimethylsulphonium iodide [sigmaaldrich.com]

- 10. This compound iodide 0.98 Trimethylsulphonium iodide [sigmaaldrich.com]

An In-Depth Technical Guide to Trimethylsulfonium Salts as Precursors to Sulfur Ylides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylsulfonium salts, focusing on their critical role as precursors for the in-situ generation of sulfur ylides. It details the synthesis of these salts, the formation of the reactive ylide intermediates, and their subsequent application in key carbon-carbon bond-forming reactions, which are foundational in modern organic synthesis and drug discovery.

Introduction to Sulfur Ylides

Sulfur ylides are neutral, dipolar molecules containing a carbanion adjacent to a positively charged sulfonium (B1226848) center.[1] These reactive intermediates are invaluable in organic synthesis for their ability to transfer a methylene (B1212753) group (or substituted alkylidene group) to various electrophiles. The most prominent application of sulfur ylides is the Corey-Chaykovsky reaction, a versatile method for the synthesis of epoxides, cyclopropanes, and aziridines.[2][3][4]

This compound salts are the most common and accessible precursors for generating the simplest sulfur ylides, such as dimethylsulfonium methylide. These salts are typically stable, crystalline solids that can be stored and handled before being converted into the highly reactive ylide immediately prior to use.[5][6]

Synthesis and Properties of this compound Salts

The preparation of this compound salts is straightforward, typically involving the SN2 reaction between dimethyl sulfide (B99878) and a methyl halide.[7][8] The choice of methyl halide determines the counter-anion of the resulting salt, which can influence its physical properties and solubility. An alternative method involves the reaction of dimethyl sulfoxide (B87167) (DMSO) and methyl iodide to form trimethylsulfoxonium (B8643921) iodide, the precursor to the related and highly useful dimethylsulfoxonium methylide (Corey's Reagent).[7][9]

These salts are generally colorless, crystalline solids with high solubility in polar solvents like water and ethanol, and limited solubility in non-polar organic solvents.[6][10] Their stability varies, with some being hygroscopic and requiring storage under anhydrous conditions.[5][11]

Table 1: Physical Properties of Common this compound & Trimethylsulfoxonium Salts

| Salt Name | Precursor | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound Iodide | Dimethyl Sulfide + CH₃I | C₃H₉IS | 204.07 | 215-220 (dec.)[12] |

| This compound Bromide | Dimethyl Sulfide + CH₃Br | C₃H₉BrS | 157.07 | 172 (dec.)[10][11] |

| This compound Chloride | Dimethyl Sulfide + CH₃Cl | C₃H₉ClS | 112.62 | ~100 (dec.)[5][11] |

| This compound Tetrafluoroborate | Varies | C₃H₉BF₄S | 163.97 | 205-210 |

| Trimethylsulfoxonium Iodide | DMSO + CH₃I | C₃H₉IOS | 220.07 | 173-175 |

| Trimethylsulfoxonium Chloride | Varies | C₃H₉ClOS | 128.62 | 226-229[12] |

Generation of Sulfur Ylides from this compound Salts

The core of the methodology lies in the deprotonation of the this compound salt using a strong base to generate the sulfur ylide in situ.[3][13] The acidic protons on the methyl groups of the sulfonium cation are readily abstracted by bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or butyllithium (B86547) (BuLi).[2][14] The reaction is typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF) at low to ambient temperatures.[2][5] Due to their limited stability, the ylides are generated and used immediately in the subsequent reaction.[4][5]

Figure 1: Generation of Dimethylsulfonium Methylide.

The Corey-Chaykovsky Reaction: Key Applications

The reaction of sulfur ylides with electrophiles is known as the Corey-Chaykovsky reaction. This transformation is a powerful tool for constructing three-membered rings.[2][3] A key feature is the distinction in reactivity between dimethylsulfonium methylide and its oxidized counterpart, dimethylsulfoxonium methylide.

Table 2: Comparison of Reactivity for Common Sulfur Ylides

| Ylide Species | Precursor Salt | Typical Base / Solvent | Reactivity with α,β-Unsaturated Ketones | Primary Product |